

2-Amino-6-chlorophenol CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

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An In-Depth Technical Guide to 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-chlorophenol**, a key chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role in significant biological pathways.

Core Compound Data

2-Amino-6-chlorophenol is a substituted aromatic compound with the CAS Number 38191-33-2.^[1] It serves as a crucial building block in various chemical syntheses, from pharmaceutical agents to cosmetic dyes.

Physicochemical Properties

The fundamental properties of **2-Amino-6-chlorophenol** are summarized in the table below, providing a clear reference for laboratory and research applications.

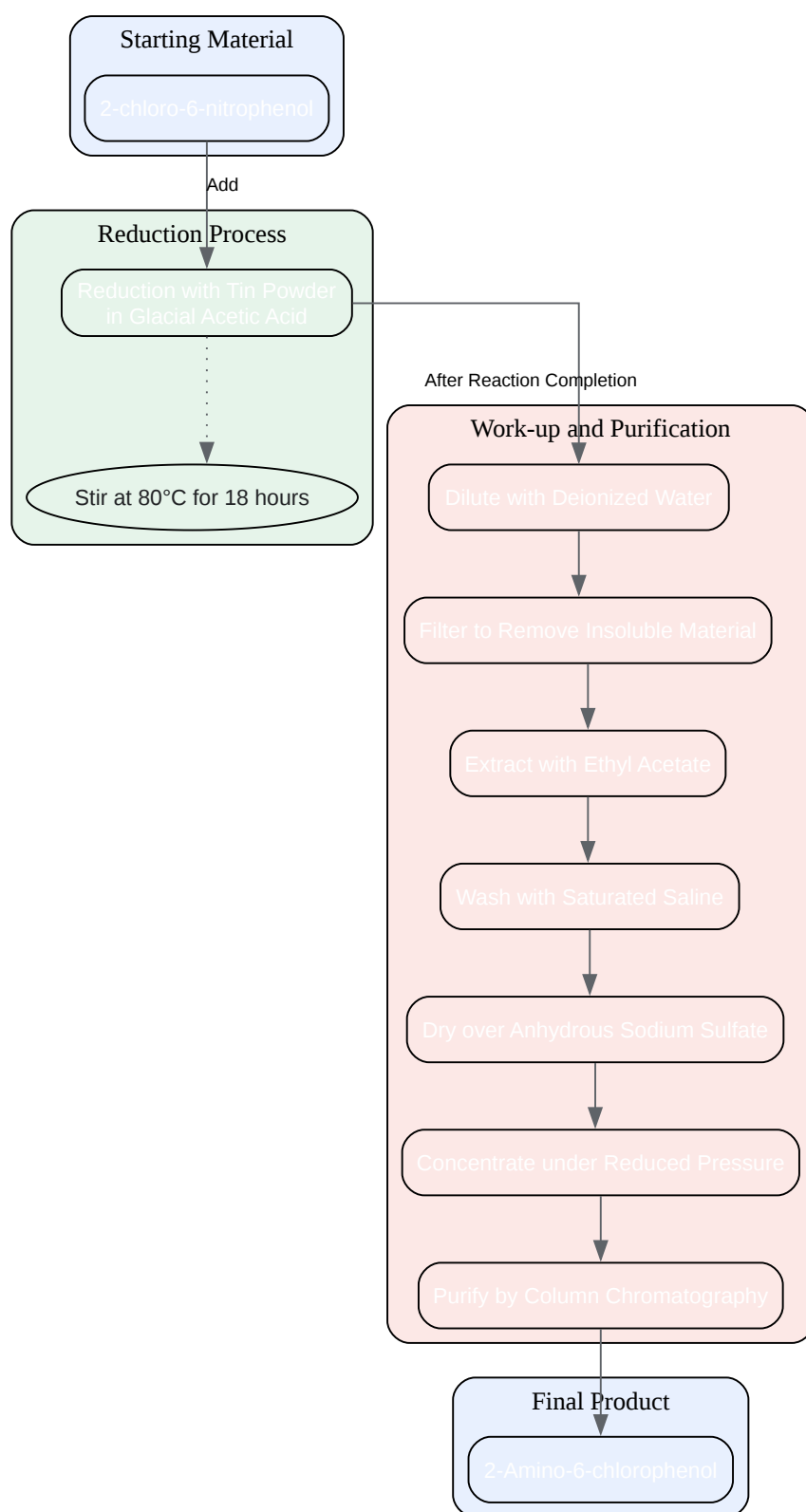
Property	Value
CAS Number	38191-33-2
Molecular Formula	C ₆ H ₆ ClNO
Molecular Weight	143.57 g/mol [1]
Melting Point	80-81°C[2]
Boiling Point	247°C[2]
Density	1.406 g/cm ³ [2]
Flash Point	103°C[2]
Appearance	Grey solid[2]
pKa	8.28 ± 0.10 (Predicted)[2]
InChI Key	QUIIUKFPLUUSGQ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-Amino-6-chlorophenol** is through the reduction of 2-chloro-6-nitrophenol.[2] This transformation is a cornerstone of its industrial production and laboratory-scale preparation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Amino-6-chlorophenol**.



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A generalized workflow for the synthesis of **2-Amino-6-chlorophenol**.

Detailed Synthesis Protocol

This protocol provides a detailed methodology for the synthesis of **2-Amino-6-chlorophenol** from 2-chloro-6-nitrophenol.[2]

- **Reaction Setup:** In a round-bottom flask, combine 2-chloro-6-nitrophenol (1.05 g, 6.03 mmol) with tin powder (2.32 g, 19.5 mmol) in glacial acetic acid.
- **Reaction Conditions:** Stir the mixture vigorously for 18 hours at a temperature of 80°C.
- **Work-up:**
 - Upon completion, dilute the reaction mixture with 120 mL of deionized water.
 - Filter the mixture to remove any insoluble materials.
 - Extract the filtrate with ethyl acetate (1 x 100 mL, followed by 2 x 50 mL).
 - Combine the organic phases and wash with saturated saline (3 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the solution and concentrate under reduced pressure.
- **Purification:** Purify the crude product by rapid column chromatography on silica gel using a 2:1 hexane:ethyl acetate eluent to yield **2-amino-6-chlorophenol** as a crystalline solid.

Analytical Methodologies

Accurate analysis of **2-Amino-6-chlorophenol** is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

While a specific method for **2-Amino-6-chlorophenol** is not extensively detailed in the provided search results, a method for the related compound, 2-amino-4-chlorophenol, can be adapted.

Parameter	Condition
Column	Thermo C18 (250 mm × 4.6 mm; 5 µm)
Mobile Phase	70:30:1 (v/v/v) water:acetonitrile:acetic acid
Flow Rate	1.5 mL/min
Detection	UV at 280 nm ^[3]

For mass spectrometry compatible applications, formic acid can be substituted for phosphoric acid in the mobile phase.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the trace analysis of chlorophenols. For analysis, chlorophenols are often derivatized to enhance their volatility and chromatographic performance.

General GC-MS Parameters for Chlorophenol Analysis:

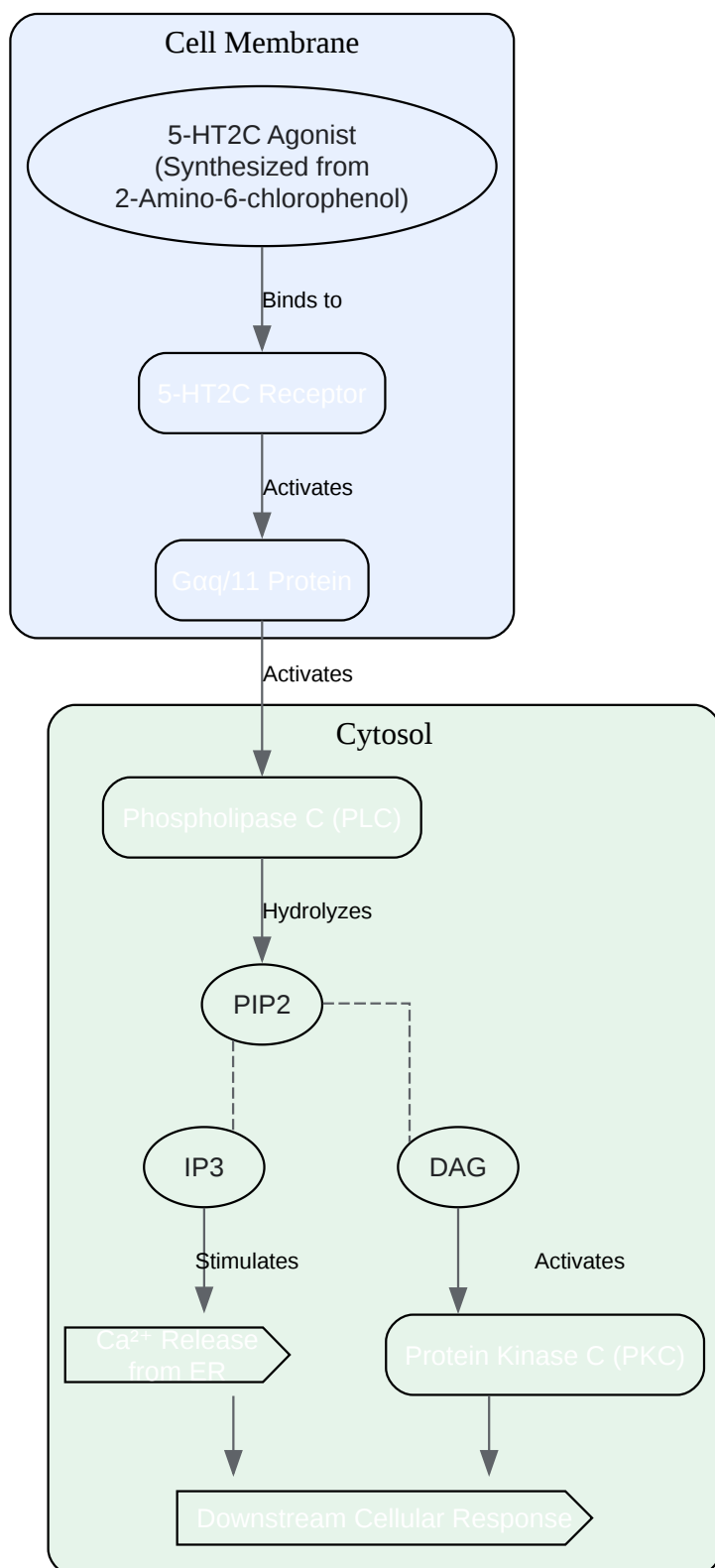
Parameter	Condition
Injector	Temperature programmable vaporization
Carrier Gas	Helium
Column	30 m × 0.25 mm ID capillary column with a 0.25 µm stationary film
Detection	Triple quadrupole mass spectrometer

Role in Drug Development and Biological Pathways

2-Amino-6-chlorophenol is a valuable intermediate in the synthesis of selective 5-HT_{2C} receptor agonists.^[2] The 5-HT_{2C} receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for the treatment of various disorders, including obesity and psychiatric conditions.^{[5][6]}

5-HT_{2C} Receptor Signaling Pathway

Agonists synthesized using **2-Amino-6-chlorophenol** as a precursor can modulate the 5-HT_{2C} receptor signaling cascade. The diagram below illustrates the canonical G_{αq}-mediated signaling pathway activated by 5-HT_{2C} receptor agonists.



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Canonical 5-HT2C receptor signaling pathway.

Metabolic Considerations

While specific metabolic pathways for **2-Amino-6-chlorophenol** are not extensively documented, the metabolism of related chlorophenols and aminophenols provides insight. It is anticipated that metabolism proceeds through Phase I and Phase II reactions. Phase I may involve hydroxylation of the aromatic ring, while Phase II would likely involve conjugation with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.[1] The degradation of the related 2-chloro-4-aminophenol in *Arthrobacter* sp. is initiated by a deaminase, converting it to chlorohydroquinone.[7]

Safety and Handling

2-Amino-6-chlorophenol is classified as an irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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